molecular formula C16H15N3O B12881930 Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)- CAS No. 64513-54-8

Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)-

Cat. No.: B12881930
CAS No.: 64513-54-8
M. Wt: 265.31 g/mol
InChI Key: VTPZOHLPWZMHQA-UHFFFAOYSA-N
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Description

Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)-, is a benzamide derivative featuring a 4,5-dihydro-1-phenyl-1H-pyrazol-3-yl substituent. This compound belongs to a class of nitrogen-containing heterocycles, where the pyrazole ring is partially saturated, conferring unique electronic and steric properties. For example, benzoyl chloride is commonly used to acylate amine intermediates, as seen in the preparation of N-(6-mercapto-hexyl)benzamide derivatives . The pyrazole moiety in the target compound may influence its reactivity, solubility, and biological activity compared to other benzamide analogs.

Properties

CAS No.

64513-54-8

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-(2-phenyl-3,4-dihydropyrazol-5-yl)benzamide

InChI

InChI=1S/C16H15N3O/c20-16(13-7-3-1-4-8-13)17-15-11-12-19(18-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18,20)

InChI Key

VTPZOHLPWZMHQA-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes

Reaction of 1-Phenyl-3-Pyrazolidinone with Benzoyl Chloride

One common method involves the reaction of 1-phenyl-3-pyrazolidinone with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is purified using column chromatography to achieve high purity and yield.

Reaction Conditions:

This method is efficient for laboratory-scale synthesis but may require optimization for industrial applications.

Hydrazine Hydrate-Based Synthesis

Another method involves the use of hydrazine hydrate to react with benzamide derivatives under reflux conditions. For example, hydrazine hydrate reacts with a benzamide precursor in ethanol in the presence of catalytic amounts of piperidine to yield the desired compound.

Reaction Conditions:

This approach is particularly useful for synthesizing benzamide derivatives with amino-substituted pyrazole cores.

Cyclization via Pyrazole Derivatives

A third method involves cyclization reactions using pyrazole derivatives as starting materials. For instance, pyrazole derivatives are reacted with benzoyl reagents under acidic or basic conditions to form N-(4,5-dihydro-1-phenyl-pyrazol)benzamides.

Reaction Conditions:

This method allows for structural modifications and functional group substitutions on the pyrazole ring.

Industrial Production Techniques

Scale-Up Using Continuous Flow Reactors

For industrial-scale production, continuous flow reactors are employed to enhance efficiency and scalability. These systems allow precise control over reaction parameters such as temperature, pressure, and flow rate.

Key Features:
  • High throughput and reproducibility.
  • Optimization of solvent systems (e.g., dichloromethane or ethanol).
  • Use of automated purification techniques like crystallization or chromatography.

Comparative Analysis of Methods

Methodology Reagents/Conditions Advantages Limitations
Reaction with Benzoyl Chloride Benzoyl chloride, triethylamine, DCM High yield; simple setup Requires chromatographic purification
Hydrazine Hydrate-Based Synthesis Hydrazine hydrate, ethanol, piperidine Mild conditions; high selectivity Limited scalability
Cyclization via Pyrazole Derivatives Pyrazole derivative, benzoyl reagents Versatile; modifiable structure Requires specific catalysts

Notes on Optimization and Yield Improvement

To improve yields and scalability:

  • Optimize solvent systems for better solubility and reaction kinetics.
  • Employ catalysts like piperidine or sodium acetate to enhance reaction rates.
  • Use automated purification methods (e.g., recrystallization or column chromatography) for large-scale production.
  • Conduct reactions under inert atmospheres (e.g., nitrogen) to prevent side reactions.

These strategies are critical for both laboratory and industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide moiety can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzoyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the benzamide moiety.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties
Research indicates that Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)- exhibits significant antioxidant and anti-inflammatory properties. These properties make it a potential candidate for developing therapeutic agents targeting oxidative stress-related diseases. Studies have demonstrated its efficacy in modulating inflammatory pathways, suggesting applications in treating conditions such as arthritis and cardiovascular diseases.

Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes relevant to various diseases. For instance, it has shown potential as an inhibitor of human recombinant alkaline phosphatase and ecto-nucleotidases, which are crucial in metabolic pathways . Such inhibitory actions could be leveraged in drug development aimed at metabolic disorders or cancer therapies.

Synthetic Applications

Synthesis of Novel Compounds
Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)- serves as a scaffold for synthesizing other biologically active compounds. A notable study describes a new synthetic route for creating benzamide-based 5-aminopyrazoles through reactions involving benzoyl isothiocyanate and hydrazine derivatives . This method highlights the versatility of the compound in generating diverse pyrazole derivatives with potential pharmacological activities.

Polyfunctional Pyrazole Synthesis
The compound's structure allows for further modifications leading to polyfunctional pyrazoles. For example, one-pot reactions involving aldehydes and diazo compounds have been employed to synthesize highly substituted pyrazoles with complex structures . This synthetic flexibility is valuable in medicinal chemistry for creating libraries of compounds for biological screening.

Biological Evaluations

Case Studies on Biological Activity
Several studies have evaluated the biological activity of Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)- and its derivatives. For instance:

  • Inhibitory Effects on Alkaline Phosphatase : Compounds derived from this benzamide have been screened against various forms of alkaline phosphatase, showing promising results that suggest their utility in treating bone-related diseases .
  • Anti-inflammatory Activity : In vitro studies have demonstrated that derivatives can significantly reduce inflammation markers in cell cultures.

Comparison with Related Compounds

The following table summarizes some structural analogs of Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)- along with their unique aspects:

Compound NameStructural FeaturesUnique Aspects
N-(4-(5-(2-Aminophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamideContains an amino groupEnhanced biological activity due to amino functionality
N-(4-(5-(2-Methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamideContains a methyl groupDifferent electronic properties compared to the nitro derivative
N-(2,3-Dimethyl-5-Oxo-1-Phenyl-2,5-Dihydro-1H-Pyrazol-4-Yl)BenzamideFeatures dimethyl substitutionPotential anti-inflammatory properties distinct from benzamide derivatives

Mechanism of Action

The mechanism of action of N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Imidazole Moieties

Several imidazole-based benzamide derivatives (e.g., compounds 4a–4j in ) share structural similarities with the target compound but differ in their heterocyclic systems. Key comparisons include:

Compound ID () Substituent on Amide Nitrogen Heterocycle Melting Point (°C) Yield (%)
4a Phenyl Imidazole 253–255 85
4b 4-Chlorophenyl Imidazole 271–273 82
4c 4-Nitrophenyl Imidazole 292–294 84
Target Compound 4,5-Dihydro-1-phenyl-1H-pyrazol-3-yl Pyrazole Not reported Not reported
  • Structural Differences : The target compound’s dihydro-pyrazole ring introduces partial saturation, reducing aromaticity compared to fully unsaturated imidazole derivatives. This may lower melting points and enhance solubility in polar solvents.
  • Synthetic Efficiency : Yields for imidazole-based analogs range from 82–85% , suggesting efficient synthesis pathways. The pyrazole derivative’s yield would depend on the stability of intermediates during hydrogenation steps.

Pyrazolyl-Containing Benzamides

describes N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(tetrazol-1-yl)benzamide , a pyrazole-containing benzamide. Key distinctions:

  • Substituent Position : The target compound’s pyrazole is directly attached to the benzamide nitrogen, whereas the compound in has a pyrazole linked via an ethyl group.

Research Findings and Implications

  • Physical Properties : Imidazole-based benzamides () exhibit higher melting points (237–294°C) due to strong intermolecular hydrogen bonding and π-π stacking. The target compound’s dihydro-pyrazole may reduce these interactions, lowering its melting point .
  • Biological Activity : Substituents on the benzamide nitrogen critically influence pharmacological profiles. Chloro and nitro groups () enhance electron-withdrawing effects, improving binding to enzymatic targets. The pyrazole ring in the target compound could offer a balance between lipophilicity and polarity, optimizing cell permeability .

Biological Activity

Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various therapeutic contexts.

  • IUPAC Name: Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)-
  • Molecular Formula: C16H16N4O2
  • Molecular Weight: 284.32 g/mol
  • CAS Number: 6750-80-7

Research indicates that compounds similar to Benzamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)- can modulate important cellular pathways:

  • mTORC1 Inhibition : Studies show that related pyrazole derivatives can reduce mTORC1 activity, which is crucial for cell growth and proliferation. This inhibition leads to increased autophagy, a process where cells degrade and recycle components, thereby promoting cell survival under stress conditions .
  • Autophagy Modulation : The compound has been noted for its ability to disrupt autophagic flux by interfering with mTORC1 reactivation. This disruption can lead to the accumulation of LC3-II, a marker of autophagy, indicating potential applications in cancer therapy where autophagy plays a dual role in cell survival and death .

Anticancer Activity

Benzamide derivatives exhibit promising anticancer properties:

  • In Vitro Studies : Compounds derived from benzamide structures have shown submicromolar antiproliferative activity against various cancer cell lines (e.g., MIA PaCa-2). The mechanism appears to involve modulation of autophagy and mTORC1 signaling pathways .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound 23MIA PaCa-2<0.5mTORC1 inhibition and autophagy modulation
Compound 22A5493.0Autophagy impairment under nutrient stress

Pharmacokinetics

The pharmacokinetic profile of benzamide derivatives indicates favorable absorption and distribution characteristics. Preliminary studies suggest good metabolic stability and the potential for oral bioavailability, which are critical for therapeutic applications .

Case Studies

  • Anticancer Efficacy : A study on benzamide derivatives demonstrated significant growth inhibition in human cancer cell lines (e.g., MCF-7 and A549). The most potent derivative exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin .
  • Autophagy Inhibition : Another investigation highlighted the ability of these compounds to selectively target solid tumors under metabolic stress conditions, suggesting a novel therapeutic approach for challenging cancer types characterized by poor vasculature and nutrient delivery .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl) benzamide derivatives?

  • Methodological Answer : Derivatives are typically synthesized via cyclocondensation reactions. For example, chalcone intermediates can react with phenylhydrazine under reflux in methanol to form pyrazoline scaffolds, followed by benzoylation . Alternative routes include nucleophilic substitution of pyrazolyl-thiols with benzoyl chlorides in the presence of K2_2CO3_3 in DMF . Key parameters include reaction time (6–9 hours), solvent choice (methanol or DMF), and stoichiometric ratios (1:1.1 for nucleophilic substitutions).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming regioselectivity and substitution patterns (e.g., distinguishing 1H-pyrazol-3-yl vs. 1H-pyrazol-5-yl isomers) . Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650–1700 cm1^{-1}) and NH vibrations. High-resolution mass spectrometry (HRMS) validates molecular weights, while single-crystal X-ray diffraction provides definitive structural confirmation, as seen in studies resolving bond lengths and torsion angles .

Q. How can researchers optimize solubility for in vitro bioactivity assays?

  • Methodological Answer : Solubility can be enhanced using co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies should assess pH-dependent solubility (e.g., in phosphate buffers) and stability under assay conditions. Evidence from related pyrazolines suggests that electron-withdrawing substituents on the benzamide moiety improve aqueous solubility .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond-length variations) be resolved during structural refinement?

  • Methodological Answer : Use SHELXL for small-molecule refinement, ensuring proper weighting schemes and constraints for disordered regions . Cross-validate with ORTEP-III for graphical representation of thermal ellipsoids and hydrogen-bonding networks . For example, in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide, a data-to-parameter ratio >13:1 and R-factor <0.064 ensured reliability .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies targeting biological activity?

  • Methodological Answer : Focus on systematic substitutions:

  • Benzamide ring : Introduce halogens (e.g., 4-F, 4-Cl) or electron-donating groups (e.g., -OCH3_3) to modulate lipophilicity and target binding .
  • Pyrazoline core : Modify substituents at the 1-phenyl and 3-amide positions to enhance steric complementarity with biological targets. Molecular docking (e.g., AutoDock Vina) can predict binding modes, as demonstrated in pyrazolyl-1,2,3-triazole derivatives .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based assays) and standardize protocols (e.g., ATP concentration in kinase assays). For example, conflicting IC50_{50} values for pyrazoline carbothioamides may arise from variations in cell lines or assay endpoints; replicate studies under controlled conditions (e.g., fixed serum concentrations) to isolate structure-specific effects .

Q. What computational methods are suitable for predicting metabolic stability of this compound?

  • Methodological Answer : Use in silico tools like SwissADME or MetaCore to predict Phase I/II metabolism. Focus on vulnerable sites (e.g., pyrazoline NH for oxidation, benzamide carbonyl for hydrolysis). Experimental validation via microsomal assays (human liver microsomes + NADPH) can quantify intrinsic clearance rates .

Key Notes

  • Synthesis : Prioritize regioselective methods to avoid isomeric mixtures .
  • Characterization : Combine X-ray diffraction with dynamic NMR for conformational analysis .
  • Data Integrity : Archive raw crystallographic data (e.g., CIF files) for peer review .

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